

Chemical Identity & Structural Elucidation

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Compound of Interest

Compound Name: *Mpp-pica*
Cat. No.: *B10820223*

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The structural identity of **MPP-PICA** is defined by four distinct pharmacophoric domains: a lipophilic tail, an indole core, a carboxamide linker, and an amino acid ester head group.

- IUPAC Name: Methyl (2S)-2-[[1-(pentyl)-1H-indole-3-carbonyl]amino]-3-phenylpropanoate.
- Structural Mechanics: The core is an indole ring alkylated at the N1 position with a standard pentyl chain. The critical innovation lies at the C3 position, where a carboxamide linker connects to a methyl L-phenylalaninate moiety[1].

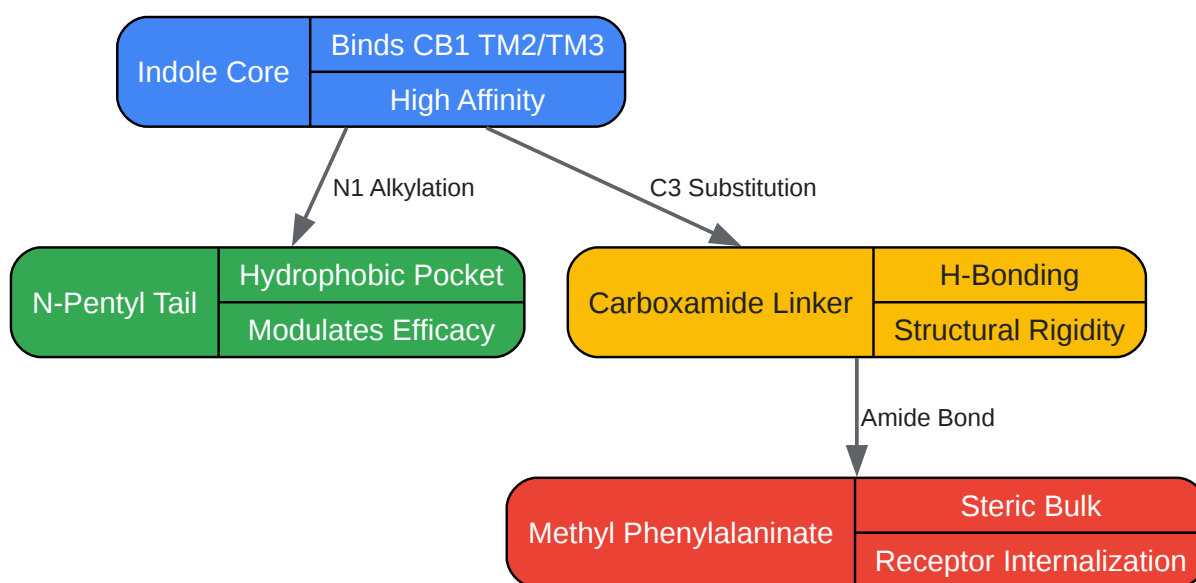
Table 1: Physicochemical Parameters of **MPP-PICA**

Parameter	Specification
Common Name	MPP-PICA
IUPAC Name	Methyl (2S)-2-[[1-(pentyl)-1H-indole-3-carbonyl]amino]-3-phenylpropanoate
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₃ [2]
Molecular Weight	392.49 g/mol [2]
Core Scaffold	Pentyl-1H-indole-3-carboxamide
Head Group	Methyl L-phenylalaninate
Target Receptors	CB1, CB2 (Agonist)[3]

Structure-Activity Relationship (SAR) & Receptor Kinetics

Understanding the causality behind **MPP-PICA**'s potency requires analyzing its interaction with the CB1 receptor's transmembrane helices (TM2 and TM3). Traditional SCRA often utilize a tert-leucinate head group (e.g., MDMB-PICA) for steric bulk. In **MPP-PICA**, manufacturers substituted this with a phenyl group[1].

Mechanistic Causality: The bulky phenyl ring of the phenylalaninate moiety interacts directly with the TM2 domain of the CB1 receptor. While it displaces the N-terminal part of the receptor slightly less optimally than a tert-butyl moiety, it still achieves massive functional efficacy[1]. In functional assays, the fluorinated analog 5F-**MPP-PICA** demonstrates an EC₅₀ of 32.9 nM and a staggering E_{max} of 303% relative to the reference standard JWH-018 (100%)[1]. This hyper-efficacy drives the severe physiological responses observed in vivo[4].



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Structural Activity Relationship (SAR) components of **MPP-PICA**.

Table 2: Comparative Pharmacological Efficacy (CB1 Activation)

Compound	Head Group	EC50 (nM)	E _{max} (%) vs JWH-018
5F-MDMB-PICA	tert-leucinate	3.26	331% ^[1]
5F-MPP-PICA	phenylalaninate	32.9	303% ^[1]
5F-MMB-PICA	valinate	136	312% ^[1]

Analytical Resolution: Self-Validating Identification Protocols

To definitively identify **MPP-PICA** in complex biological or forensic matrices, a dual-platform approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) is mandatory^[5].

Protocol 1: Dual-Platform Analytical Characterization System Validation Check: Prior to sample extraction, a certified reference material (CRM) of **MPP-PICA** () must be analyzed to establish baseline retention times and exact mass fragmentation patterns^[2]. A blank matrix spiked with an internal standard (e.g., JWH-018-D5) ensures the extraction system is free of carryover.

- Acid/Base Liquid-Liquid Extraction
 - Action: Adjust sample pH to 9.0 using ammonium buffer, followed by extraction with hexane:ethyl acetate (9:1).
 - Causality: **MPP-PICA** is highly lipophilic. The alkaline environment suppresses ionization of any secondary amines (if present in metabolites), driving the parent compound into the organic phase while leaving polar matrix interferences in the aqueous layer^[5].
- GC-MS Analysis
 - Action: Inject 1 μ L splitless onto a high-temperature column (e.g., Zebron ZB-35HT). Ramp oven from 60 °C to 340 °C^[5].

- Causality: The high final temperature is required to volatilize the heavy phenylalaninate head group without causing thermal degradation in the inlet.
- LC-QTOF Exact Mass Confirmation
 - Action: Separate using a core-shell C18 column (e.g., Phenomenex Kinetex, 2.6 μm) with a mobile phase gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile[5].
 - Causality: The core-shell architecture minimizes longitudinal diffusion, providing the ultra-high resolution needed to separate **MPP-PICA** from structurally identical positional isomers. The QTOF must confirm the exact mass of the $[M+H]^+$ ion ($m/z \sim 393.21$) with sub-5 ppm mass error[5].

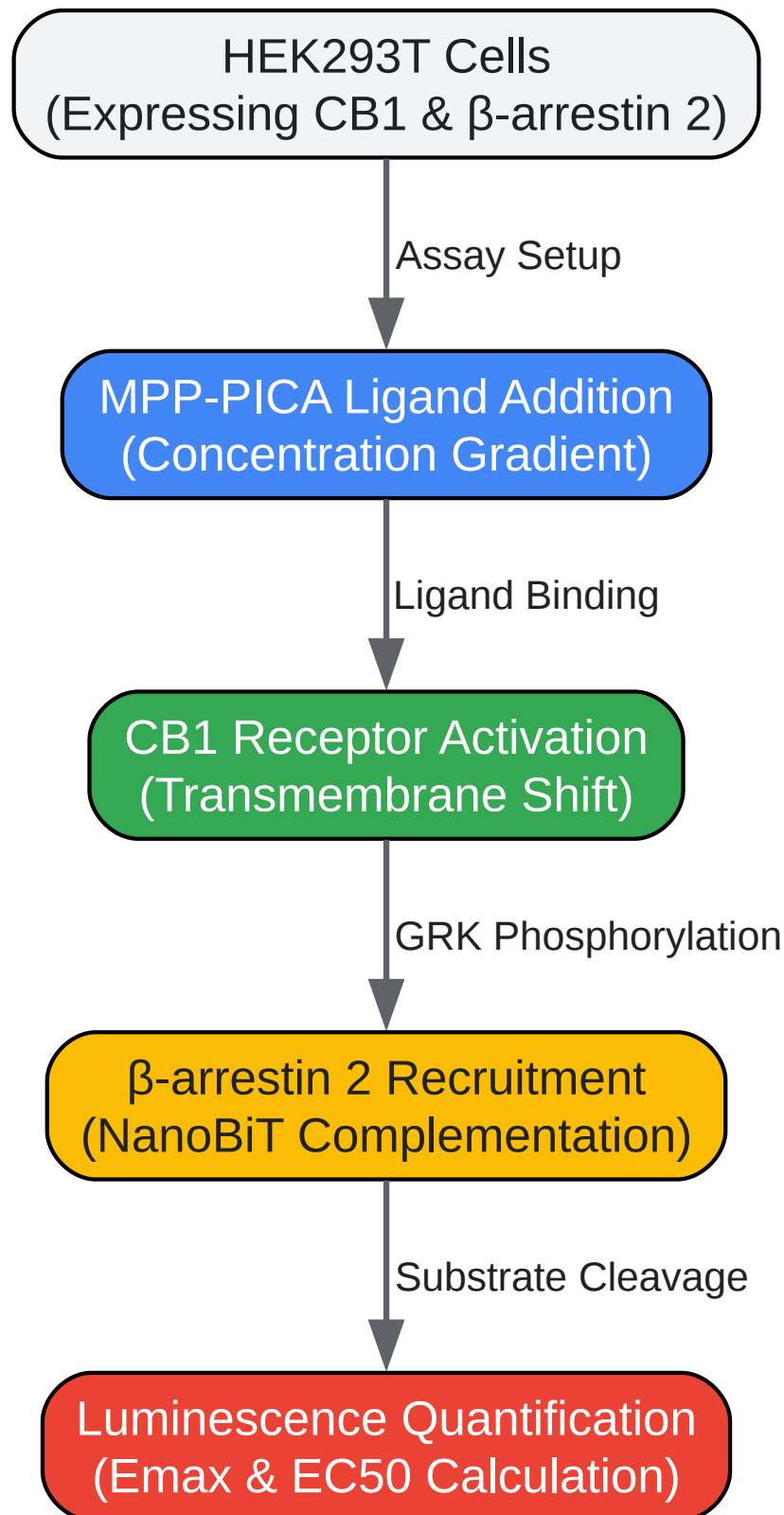
Pharmacodynamic Profiling: Functional Efficacy Workflows

Binding affinity (K_i) alone is insufficient to predict the toxicological impact of SCRA. We must measure functional efficacy—specifically, the recruitment of β -arrestin 2, which dictates receptor internalization and prolonged intracellular signaling[1].

Protocol 2: Live-Cell Nanoluciferase Complementation (NanoBiT) Assay System Validation
Check: The assay must be run in parallel with a full concentration-response curve of JWH-018 (full agonist control) and rimonabant (inverse agonist/antagonist control) to normalize E_{max} values and validate receptor specificity[1].

- Cell Line Engineering & Seeding
 - Action: Culture HEK293T cells transiently co-transfected with human CB1 tagged with a SmBiT (Small BiT) and β -arrestin 2 tagged with an LgBiT (Large BiT)[1].
 - Causality: Using the NanoBiT system ensures that luminescence is only generated when CB1 and β -arrestin 2 physically interact, structurally complementing the luciferase enzyme. This provides a direct, real-time readout of receptor activation.
- Ligand Incubation

- Action: Apply **MPP-PICA** in a 12-point serial dilution (from 10 μ M to 0.1 nM) and incubate for 30 minutes at 37 °C[1].
- Causality: The 30-minute window captures the peak of the transient β -arrestin 2 recruitment phase before significant receptor endocytosis diminishes the signal[1].
- Luminescence Quantification
 - Action: Add the furimazine substrate and quantify luminescence. Calculate EC50 and Emax using non-linear regression analysis[1].



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In vitro Nanoluciferase complementation assay workflow for CB1 activation.

Conclusion

MPP-PICA exemplifies the sophisticated chemical engineering employed in modern SCRA synthesis. By substituting traditional aliphatic head groups with a methyl phenylalaninate moiety, the molecule retains high CB1 receptor affinity while driving extreme functional efficacy. For researchers and toxicologists, relying on self-validating analytical frameworks (LC-QTOF) and functional pharmacodynamic assays (NanoBiT) is non-negotiable for accurately characterizing the threat profile of **MPP-PICA** and its emerging analogs.

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